- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

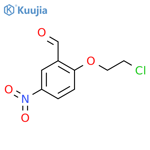

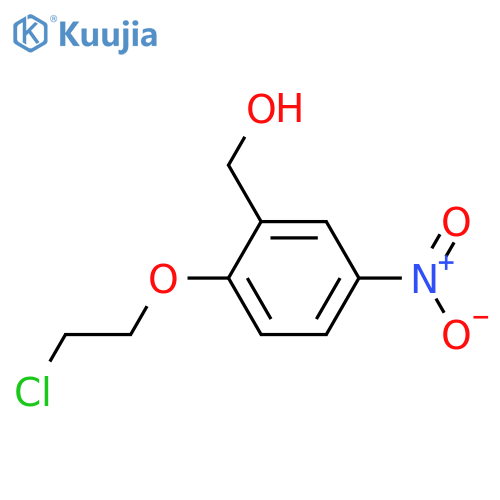

Cas no 937273-30-8 ((2-(2-chloroethoxy)-5-nitrophenyl)methanol)

937273-30-8 structure

Nom du produit:(2-(2-chloroethoxy)-5-nitrophenyl)methanol

Numéro CAS:937273-30-8

Le MF:C9H10ClNO4

Mégawatts:231.633001804352

MDL:MFCD21606628

CID:823759

PubChem ID:53363866

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Propriétés chimiques et physiques

Nom et identifiant

-

- (2-(2-chloroethoxy)-5-nitrophenyl)methanol

- [2-(2-Chloroethoxy)-5-nitrophenyl]methanol

- 2-(2-Chloroethoxy)-5-nitrobenzenemethanol (ACI)

- 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol

- MFCD21606628

- 937273-30-8

- SY060680

- SCHEMBL1096798

- DB-353254

- I11610

- AKOS030526014

- CS-0330186

-

- MDL: MFCD21606628

- Piscine à noyau: 1S/C9H10ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5,12H,3-4,6H2

- La clé Inchi: LUQGPOJLYPDIGI-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C=C(CO)C(OCCCl)=CC=1)=O

Propriétés calculées

- Qualité précise: 231.0298355g/mol

- Masse isotopique unique: 231.0298355g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 15

- Nombre de liaisons rotatives: 4

- Complexité: 209

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 75.3Ų

- Le xlogp3: 1.4

Propriétés expérimentales

- Dense: 1.387±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Légèrement soluble (1,2 G / l) (25 ºC),

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Informations de sécurité

- Conditions de stockage:(BD629715)

(2-(2-chloroethoxy)-5-nitrophenyl)methanol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10245-5g |

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol |

937273-30-8 | 95% | 5g |

¥12759.0 | 2023-09-05 | |

| Chemenu | CM116405-1g |

2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol |

937273-30-8 | 95% | 1g |

$405 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400856-1g |

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol |

937273-30-8 | 97% | 1g |

¥3240.00 | 2024-04-24 | |

| 1PlusChem | 1P00H20Z-100mg |

(2-(2-chloroethoxy)-5-nitrophenyl)Methanol |

937273-30-8 | ≥95% | 100mg |

$172.00 | 2024-04-20 | |

| abcr | AB483726-1g |

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol; . |

937273-30-8 | 1g |

€548.10 | 2025-02-27 | ||

| Aaron | AR00H29B-5g |

(2-(2-chloroethoxy)-5-nitrophenyl)Methanol |

937273-30-8 | 95% | 5g |

$1226.00 | 2025-02-11 | |

| eNovation Chemicals LLC | D915907-0.1g |

2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol |

937273-30-8 | 95% | 0.1g |

$150 | 2025-02-18 | |

| eNovation Chemicals LLC | D915907-5g |

2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol |

937273-30-8 | 95% | 5g |

$990 | 2025-02-26 | |

| eNovation Chemicals LLC | D915907-0.25g |

2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol |

937273-30-8 | 95% | 0.25g |

$140 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10245-1g |

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol |

937273-30-8 | 95% | 1g |

¥3609.0 | 2023-09-05 |

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 0 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of pyridylpyrimidine derivatives for use in the treatment of kinase related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of indole substituted pyrimidines as protein kinase inhibitors for treating proliferative and other kinase-related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt

Référence

- First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis, Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

Synthetic Routes 6

Conditions de réaction

Référence

- Oxygen linked pyrimidine derivatives, United States, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 30 min, rt

1.2 Reagents: Water

1.2 Reagents: Water

Référence

- Preparation of heterocycloalkylpyrimidine derivatives for use in treatment of kinase related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 6 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Référence

- Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

Synthetic Routes 9

Conditions de réaction

Référence

- Discovery of the Macrocycle (9E)-15-(2-(Pyrrolidin-1-yl)ethoxy)-7,12,25-trioxa-19,21,24-triaza-tetracyclo[18.3.1.1(2,5).1(14,18)]hexacosa-1(24),2,4,9,14(26),15,17,20,22-nonaene (SB1578), a Potent Inhibitor of Janus Kinase 2/Fms-LikeTyrosine Kinase-3 (JAK2/FLT3) for the Treatment of Rheumatoid Arthritis, Journal of Medicinal Chemistry, 2012, 55(6), 2623-2640

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Raw materials

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Preparation Products

(2-(2-chloroethoxy)-5-nitrophenyl)methanol Littérature connexe

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

5. Book reviews

937273-30-8 ((2-(2-chloroethoxy)-5-nitrophenyl)methanol) Produits connexes

- 1423031-93-9(2-(5-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2-difluoroacetic acid)

- 74702-43-5(N-(2,6-difluorophenyl)formamide)

- 1225470-05-2(1-(4-ethylsulfanylphenyl)ethanol)

- 2093997-06-7(N-[(1R)-1-(2-Pyrazinyl)ethyl]-2-propenamide)

- 1235063-69-0(2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one)

- 116569-00-7(3-(methoxycarbonyl)cyclobutane-1-carboxylic acid)

- 1058393-13-7(1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea)

- 1209287-84-2(1-methylpyrrolidin-3-amine dihydrochloride)

- 2172032-06-1(3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentane-1-carboxylic acid)

- 1261836-18-3(2'-Chloro-3'-(trifluoromethoxy)propiophenone)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:937273-30-8)(2-(2-chloroethoxy)-5-nitrophenyl)methanol

Pureté:99%

Quantité:1g

Prix ($):269.0